molecular formula C11H12ClN3O B11782847 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one

Cat. No.: B11782847
M. Wt: 237.68 g/mol
InChI Key: VDEOFGQNESKGIK-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an imidazole ring substituted with an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one typically involves the reaction of 2-chloropyridine with an appropriate imidazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with a pyridine ring substituted with a chlorine atom.

    1-Isopropyl-1H-imidazole: An imidazole derivative with an isopropyl group.

    5-(2-Chloropyridin-4-yl)-1H-imidazole: A compound similar to 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one but lacking the isopropyl group.

Uniqueness

This compound is unique due to the combination of its pyridine and imidazole rings, along with the specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-(2-chloropyridin-4-yl)-3-propan-2-yl-1H-imidazol-2-one

InChI

InChI=1S/C11H12ClN3O/c1-7(2)15-9(6-14-11(15)16)8-3-4-13-10(12)5-8/h3-7H,1-2H3,(H,14,16)

InChI Key

VDEOFGQNESKGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CNC1=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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